3-(Bromomethyl)-1,1-difluorocyclobutane
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
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- Application: Used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results: The chemical reactions of 3-(bromoacetyl)coumarins have been reported in the preparation of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
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- Application: Significant for their role in synthetic chemistry, materials science, and environmental studies .
- Method: The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
- Results: Bromo-substituted precursors serve as vital intermediates in synthetic routes .
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Regioregular Thiophene-Based Conjugated Polymers :
- Application: These polymers hold an irreplaceable position due to their exceptional optical and conductive properties, making them a center of attention for electronic applications .
- Method: The review highlights the recent findings in design and synthesis of novel thiophene-based conjugated polymers using organometallic polycondensation strategies .
- Results: The synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
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- Application: These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
- Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results: The chemical reactions of 3-(bromoacetyl)coumarins have been reported in the preparation of five and six-membered heterocyclic systems .
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVNVGJESLKKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697102 | |
Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,1-difluorocyclobutane | |
CAS RN |
1252934-30-7 | |
Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1,1-difluorocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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